5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a furan ring and a dioxane ring
Preparation Methods
The synthesis of 5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution. This reaction is an example of an acidic aldol condensation, which provides the desired compound as a solid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its unique combination of a furan ring and a dioxane ring. Similar compounds include:
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives: These compounds share the furan ring but differ in their substitution patterns and overall structure.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H12O5/c1-13(2)17-11(14)10(12(15)18-13)7-3-5-9-6-4-8-16-9/h3-8H,1-2H3/b5-3+ |
InChI Key |
ACOXJIJEMCZUIA-HWKANZROSA-N |
Isomeric SMILES |
CC1(OC(=O)C(=C/C=C/C2=CC=CO2)C(=O)O1)C |
Canonical SMILES |
CC1(OC(=O)C(=CC=CC2=CC=CO2)C(=O)O1)C |
Origin of Product |
United States |
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